5-Amino-2-methylnaphthalen-1-ol hydrochloride
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Description
5-Amino-2-methylnaphthalen-1-ol hydrochloride (5-AMN) is an organic compound belonging to the amino-naphthalene family. It is a white, crystalline solid with a molecular weight of 254.8 g/mol. 5-AMN has a variety of applications in scientific research, including its use as a fluorescent probe, an enzyme substrate, and a metal-binding agent.
Scientific Research Applications
Chemical Sensing and Chemosensor Development
5-Amino-2-methylnaphthalen-1-ol hydrochloride and its derivatives have been explored for their potential in chemical sensing. Singh et al. (2013) synthesized a compound structurally similar to 5-Amino-2-methylnaphthalen-1-ol hydrochloride, which functioned as a tridentate Schiff base fluorescent sensor. This sensor was specifically effective in detecting Al3+ ions in acetonitrile and aqueous solutions, demonstrating the compound's potential in selective determination and environmental monitoring (Singh et al., 2013).
Material Science and Engineering
Compounds related to 5-Amino-2-methylnaphthalen-1-ol hydrochloride have applications in material science and engineering. For instance, Yadav & Singh (2018) discussed the use of a compound similar to 5-Amino-2-methylnaphthalen-1-ol hydrochloride for bacterial cell imaging and logic gate applications. This highlights the compound's role in the development of advanced materials for biological applications and computing (Yadav & Singh, 2018).
Pharmaceutical and Biomedical Research
In the context of pharmaceutical and biomedical research, related compounds of 5-Amino-2-methylnaphthalen-1-ol hydrochloride have been synthesized and investigated for their biological properties. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, a structurally similar group of compounds, to test them for antitumor activity, demonstrating the potential of these compounds in the development of new therapeutic agents (Isakhanyan et al., 2016).
Advanced Material Synthesis
The compound and its derivatives have been utilized in the synthesis of advanced materials. Hao et al. (2007) discussed the preparation of naphthylimido-substituted hexamolybdate by reacting 1-amino-2-methylnaphthalene hydrochloride with specific reactants, leading to the formation of three solvent-free crystalline phases. This study demonstrates the compound's utility in the creation of novel materials with potential applications in various fields, including catalysis and material chemistry (Hao et al., 2007).
properties
IUPAC Name |
5-amino-2-methylnaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYSIQKVLSMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methylnaphthalen-1-ol hydrochloride |
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